Methyl 1-cyclohexyl-1H-benzo[d]imidazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 1-cyclohexyl-1H-benzo[d]imidazole-5-carboxylate” is a chemical compound that belongs to the class of imidazole derivatives . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is a white or colorless solid that is highly soluble in water and other polar solvents .
Molecular Structure Analysis
Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms . The specific molecular structure of “Methyl 1-cyclohexyl-1H-benzo[d]imidazole-5-carboxylate” is not provided in the retrieved papers.Scientific Research Applications
Antibacterial Activity
Imidazole derivatives have been reported to show antibacterial activity . They could be used in the development of new drugs to combat bacterial infections.
Antimycobacterial Activity
Some imidazole derivatives have shown antimycobacterial activity . They could be used in the treatment of diseases caused by Mycobacterium tuberculosis.
Anti-inflammatory Activity
Imidazole derivatives have been reported to exhibit anti-inflammatory properties . They could be used in the development of drugs for the treatment of inflammatory diseases.
Antitumor Activity
Imidazole derivatives have shown potential in the treatment of cancer due to their antitumor activity .
Antidiabetic Activity
Imidazole derivatives have been reported to show antidiabetic activity . They could be used in the development of drugs for the treatment of diabetes.
Antiallergic Activity
Imidazole derivatives have been reported to exhibit antiallergic properties . They could be used in the development of drugs for the treatment of allergic reactions.
Antipyretic Activity
Imidazole derivatives have been reported to show antipyretic activity . They could be used in the development of drugs for the treatment of fever.
Antiviral Activity
Imidazole derivatives have been reported to exhibit antiviral properties . They could be used in the development of drugs for the treatment of viral infections.
Mechanism of Action
Target of Action
It is known that imidazole-containing compounds, which include this compound, have a broad range of chemical and biological properties . They are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
It is known that imidazole derivatives can interact with various targets in the body, leading to a wide range of biological effects .
Biochemical Pathways
Imidazole derivatives are known to interact with various biochemical pathways, leading to their diverse biological activities .
Pharmacokinetics
The molecular weight of the compound is 25832 , which is within the optimal range for drug-like properties. This suggests that the compound may have good bioavailability.
Result of Action
Imidazole derivatives are known to have a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
properties
IUPAC Name |
methyl 1-cyclohexylbenzimidazole-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-19-15(18)11-7-8-14-13(9-11)16-10-17(14)12-5-3-2-4-6-12/h7-10,12H,2-6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZXUUVNLKVFJQF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)N(C=N2)C3CCCCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40742750 |
Source
|
Record name | Methyl 1-cyclohexyl-1H-benzimidazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40742750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-cyclohexyl-1H-benzo[d]imidazole-5-carboxylate | |
CAS RN |
1355247-12-9 |
Source
|
Record name | Methyl 1-cyclohexyl-1H-benzimidazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40742750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.